
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide is a chemical compound that belongs to the class of thiolane derivatives. Thiolane derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a thiolane ring, a pyridine ring, and a phenyl group, making it a unique structure with potential for various chemical and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its biological activity can be explored for therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-Phenyl-2-(pyridin-2-yl)thiolane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carbothioamide group.
N-Phenyl-2-(pyridin-2-yl)thiolane-2-thioamide: Similar structure but with a thioamide group instead of a carbothioamide group.
Uniqueness: N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
104489-64-7 |
|---|---|
Formule moléculaire |
C16H16N2S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-phenyl-2-pyridin-2-ylthiolane-2-carbothioamide |
InChI |
InChI=1S/C16H16N2S2/c19-15(18-13-7-2-1-3-8-13)16(10-6-12-20-16)14-9-4-5-11-17-14/h1-5,7-9,11H,6,10,12H2,(H,18,19) |
Clé InChI |
KHQVDPTWJGTLCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC1)(C2=CC=CC=N2)C(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



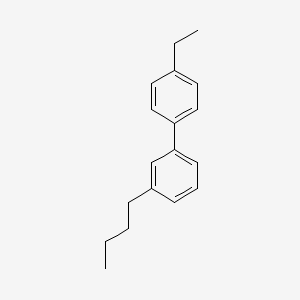

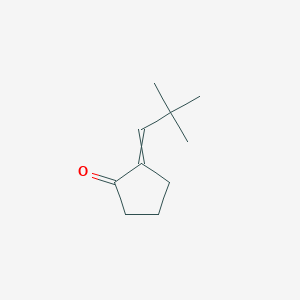
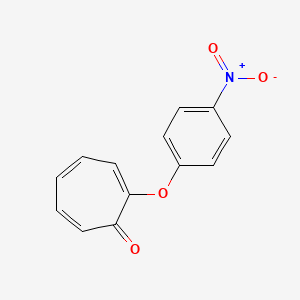
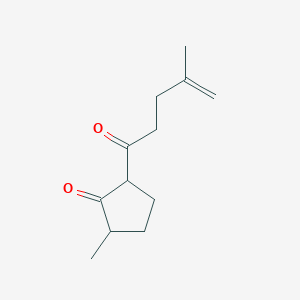
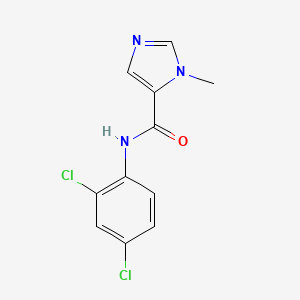

![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
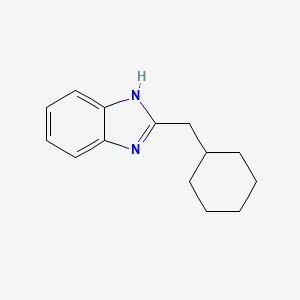

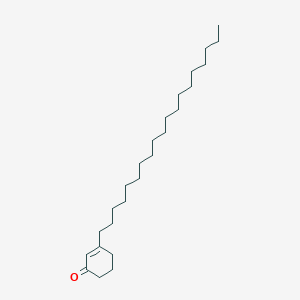
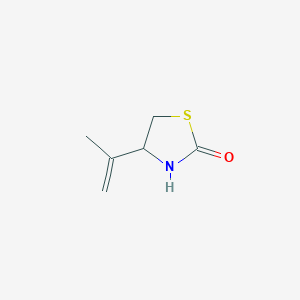
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
